![molecular formula C4H6N4O2S B14625634 {[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid CAS No. 57235-73-1](/img/structure/B14625634.png)
{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid is an organic compound that features a tetrazole ring, a sulfanyl group, and an acetic acid moiety The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its high nitrogen content and stability
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride or iodine . The reaction proceeds under mild conditions and can be carried out in various solvents, including water and alcohols.
For the specific synthesis of {[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid, the following steps can be employed:
Formation of the Tetrazole Ring: React a suitable nitrile precursor with sodium azide in the presence of a catalyst to form the tetrazole ring.
Introduction of the Sulfanyl Group: The tetrazole intermediate can be treated with a thiol reagent to introduce the sulfanyl group.
Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Additionally, the development of environmentally friendly and cost-effective methods would be a priority for industrial applications.
化学反应分析
Types of Reactions
{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the sulfanyl group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as coordination polymers and metal-organic frameworks.
作用机制
The mechanism of action of {[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Tetrazole: The parent compound with a five-membered ring containing four nitrogen atoms.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.
Thioacetic Acid Derivatives: Compounds containing a sulfanyl group and an acetic acid moiety.
Uniqueness
{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid is unique due to the combination of the tetrazole ring, sulfanyl group, and acetic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The tetrazole ring provides stability and the ability to participate in various chemical reactions, while the sulfanyl group offers redox activity and the acetic acid moiety enhances solubility and reactivity.
属性
CAS 编号 |
57235-73-1 |
|---|---|
分子式 |
C4H6N4O2S |
分子量 |
174.18 g/mol |
IUPAC 名称 |
2-(tetrazol-1-ylmethylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H6N4O2S/c9-4(10)1-11-3-8-2-5-6-7-8/h2H,1,3H2,(H,9,10) |
InChI 键 |
QWKVHUDBCHLSKY-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=NN1CSCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


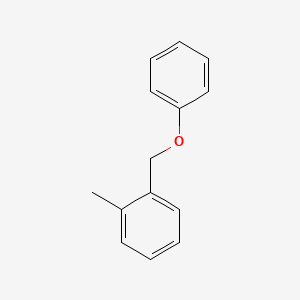
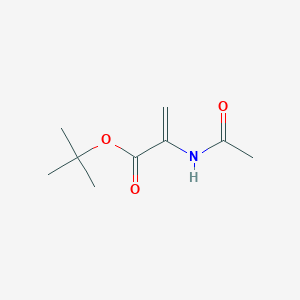
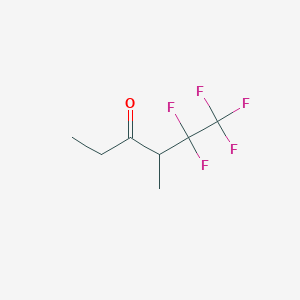
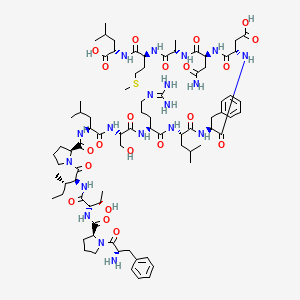
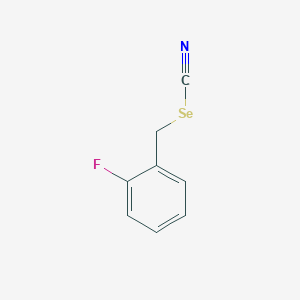
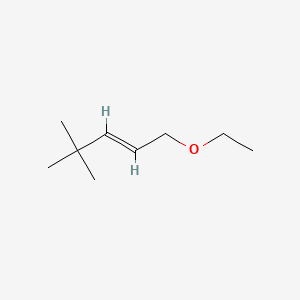
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)

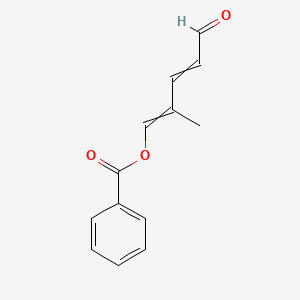
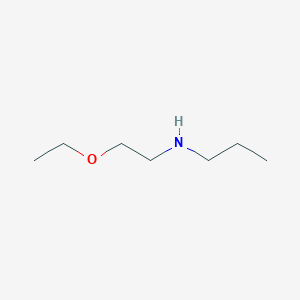
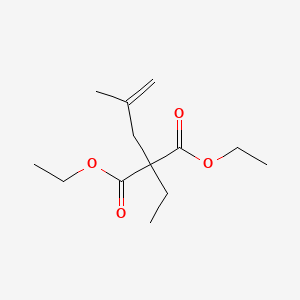
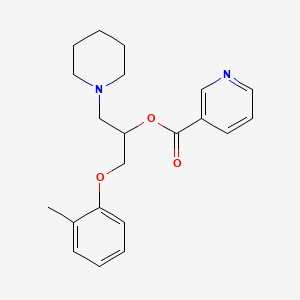
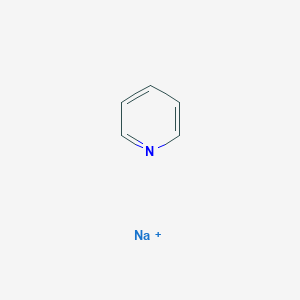
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
